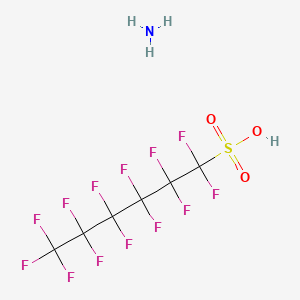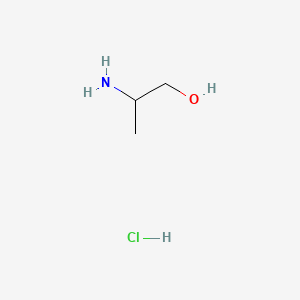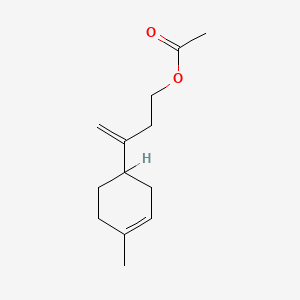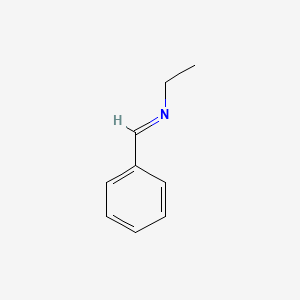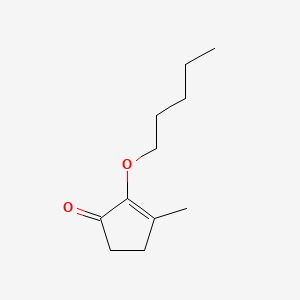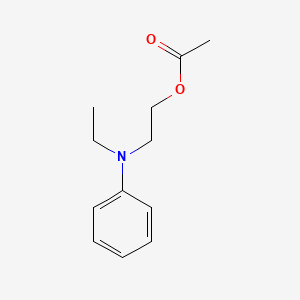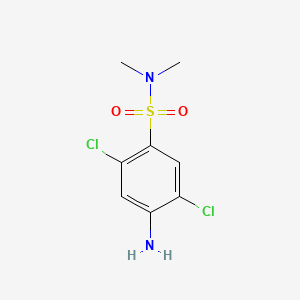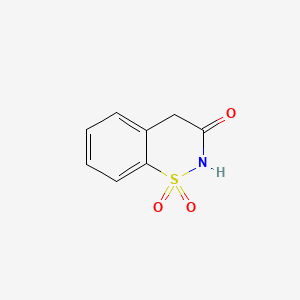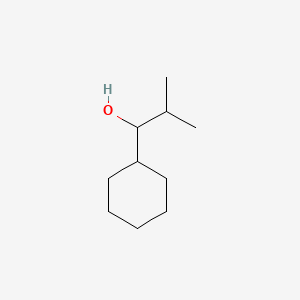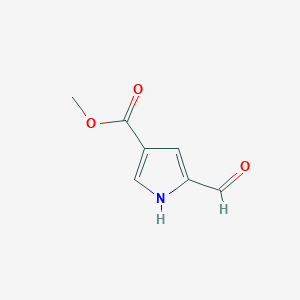
5-Formil-1H-pirrol-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 5-formyl-1H-pyrrole-3-carboxylate” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 .
Molecular Structure Analysis
The InChI code for “Methyl 5-formyl-1H-pyrrole-3-carboxylate” is 1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Intermediario de síntesis química orgánica
El pirrol-3-carboxilato de metilo, que es estructuralmente similar al 5-formil-1H-pirrol-3-carboxilato de metilo, se utiliza como intermediario de síntesis química orgánica . Esto sugiere que el this compound también podría utilizarse de manera similar.
Aplicaciones terapéuticas
Las subunidades de pirrol, como la presente en el this compound, tienen diversas aplicaciones en compuestos terapéuticamente activos . Estas incluyen:
Fungicidas: Los compuestos a base de pirrol se han utilizado en el desarrollo de fungicidas .
Antibióticos: Los compuestos a base de pirrol también se han utilizado en el desarrollo de antibióticos .
Fármacos antiinflamatorios: Los compuestos con una subunidad de pirrol se han utilizado en la creación de fármacos antiinflamatorios .
Fármacos reductores del colesterol: Los compuestos a base de pirrol se han utilizado en el desarrollo de fármacos reductores del colesterol .
Agentes antitumorales: Los compuestos con una subunidad de pirrol se han utilizado en la creación de agentes antitumorales .
Inhibición de la transcriptasa inversa
Los compuestos a base de pirrol son conocidos por inhibir la transcriptasa inversa, que es una enzima clave en la replicación del virus de inmunodeficiencia humana tipo 1 (VIH-1) .
Inhibición de las proteínas quinasas de las ADN polimerasas celulares
Los compuestos a base de pirrol son conocidos por inhibir las proteínas quinasas de las ADN polimerasas celulares .
Síntesis de análogos de nucleósidos de purina
Los ácidos 5-formil-1,2,3-triazol-4-carboxílicos, que son estructuralmente similares al this compound, se han utilizado en la síntesis de análogos de nucleósidos de purina para tratar enfermedades por flavivirus .
Síntesis de derivados de aminas cíclicas
Los ácidos 5-formil-1,2,3-triazol-4-carboxílicos también se han utilizado en la síntesis de derivados de aminas cíclicas, que actúan como inhibidores de la activación plaquetaria .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Mode of Action
Pyrrole derivatives are known to interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 153.14 , which suggests it could potentially be absorbed in the gastrointestinal tract following oral administration.
Result of Action
As a pyrrole derivative, it may have a range of potential biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and activity .
Análisis Bioquímico
Biochemical Properties
Methyl 5-formyl-1H-pyrrole-3-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some enzymes being activated or inhibited by the presence of this compound. For example, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions, affecting the overall metabolic flux within cells .
Cellular Effects
The effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate on various types of cells and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy .
Molecular Mechanism
At the molecular level, Methyl 5-formyl-1H-pyrrole-3-carboxylate exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, long-term exposure to Methyl 5-formyl-1H-pyrrole-3-carboxylate can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-formyl-1H-pyrrole-3-carboxylate vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, such as enhancing antioxidant defenses or improving metabolic efficiency. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Methyl 5-formyl-1H-pyrrole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of enzymes involved in energy production and utilization. This compound may also influence the balance between anabolic and catabolic processes, impacting the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, Methyl 5-formyl-1H-pyrrole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, it may be transported into mitochondria, where it can impact mitochondrial function and energy production. The distribution of this compound within different cellular compartments is crucial for understanding its overall effects on cellular function .
Subcellular Localization
The subcellular localization of Methyl 5-formyl-1H-pyrrole-3-carboxylate is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .
Propiedades
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
